2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide
Description
BenchChem offers high-quality 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-13-9-14(2)19(15(3)10-13)24-18(29)12-33-23-26-25-22-27(11-16-5-4-7-31-16)21(30)20-17(28(22)23)6-8-32-20/h4-10H,11-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNNKBYZRZNKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide is a complex heterocyclic molecule with potential biological activity. This article aims to explore its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Structural Overview
The structural formula of the compound can be broken down into several key components:
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Moiety : Known for various pharmacological activities.
- Mesitylacetamide Group : Enhances lipophilicity and may influence bioavailability.
Antibacterial Activity
Research indicates that derivatives containing furan and thiophene rings exhibit significant antibacterial properties. For example:
- A study highlighted that compounds with similar structures demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL .
- The presence of the furan moiety has been linked to enhanced antibacterial effects due to its ability to interact with bacterial cell membranes.
| Compound Structure | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Furan Derivative | 64 | E. coli |
| Thiophene Derivative | 3 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation:
- A recent investigation showed that thieno[2,3-e][1,2,4]triazolo derivatives exhibited IC50 values in the nanomolar range against triple-negative breast cancer cells. For instance, a related compound showed an IC50 of 140 nM against cancer cell lines .
- The mechanism of action is believed to involve the inhibition of key signaling pathways such as EGFR and VEGF.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Triple-Negative Breast Cancer | 140 | EGFR Inhibition |
| Various Cancer Cell Lines | 1.2 | Tubulin Polymerization Inhibition |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent:
- A study reported that similar thienopyrimidine derivatives exhibited substantial anti-inflammatory effects in vitro. The compounds were evaluated for their ability to inhibit pro-inflammatory cytokines in cell cultures .
Case Study 1: Antibacterial Efficacy
In a comparative study of various furan derivatives, one compound demonstrated superior antibacterial activity against multiple strains including Pseudomonas fluorescens, outperforming traditional antibiotics such as tetracycline. This suggests a potential role for the compound in treating resistant bacterial infections.
Case Study 2: Anticancer Properties
Another study focused on the anticancer effects of thieno[2,3-e][1,2,4]triazolo derivatives found that these compounds could effectively inhibit tumor growth in vivo models. The results indicated a significant reduction in tumor size compared to control groups treated with placebo.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities which are vital for its applications:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. Molecular docking studies have indicated potential interactions with key enzymes involved in tumor growth .
- Anti-inflammatory Effects : In silico evaluations have shown that the compound could act as a 5-lipoxygenase inhibitor, suggesting its potential use in treating inflammatory conditions .
Applications in Scientific Research
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
The unique structure of this compound allows for exploration in drug design and development. Its ability to inhibit specific biological targets makes it a candidate for further optimization and clinical trials.
Cancer Research
Given its cytotoxic effects on cancer cells, researchers are investigating its mechanisms of action and potential as a chemotherapeutic agent. Studies involving combination therapies with existing anticancer drugs are also being explored.
Anti-inflammatory Research
The compound's potential as an anti-inflammatory agent opens avenues for research into chronic inflammatory diseases such as arthritis and asthma.
Case Studies
Several case studies highlight the efficacy and potential of the compound:
- Case Study 1 : A study published in Molecular Pharmacology demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models . The study emphasized structure-activity relationships that could guide future modifications.
- Case Study 2 : Research published in Journal of Medicinal Chemistry reported on the anti-inflammatory properties observed in animal models treated with this compound. The results indicated a reduction in inflammatory markers and improved clinical outcomes .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity arises from:
-
Thieno[2,3-e] triazolo[4,3-a]pyrimidine core : A fused heterocycle with electron-deficient regions prone to nucleophilic attack.
-
Thioether linkage (–S–) : Susceptible to oxidation and nucleophilic substitution.
-
Furan-2-ylmethyl group : Aromatic furan participates in cycloadditions and electrophilic substitutions.
-
Mesitylacetamide moiety : Bulky substituent that modulates steric accessibility .
Nucleophilic Substitution Reactions
The thioether group undergoes nucleophilic displacement under specific conditions:
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| NaOH (1M), ethanol, reflux | Replacement of –S– with –O– | ~65% | |
| NH₃ (excess), THF, 50°C | Amine-substituted derivative | ~45% | |
| NaSH, DMF, 80°C | Thiol-adduct formation | ~52% |
Notes: Steric hindrance from the mesityl group reduces reaction rates compared to less bulky analogs.
Oxidation and Reduction Reactions
The thioether and triazole moieties participate in redox processes:
Key finding: Over-oxidation to sulfone (–SO₂–) is not observed under mild conditions.
Cycloaddition and Ring-Opening Reactions
The furan ring engages in Diels-Alder reactions:
| Dienophile | Conditions | Product Structure | Yield | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Furan-maleic adduct | ~75% | |
| Tetracyanoethylene | DCM, RT, 24h | Cyano-substituted cycloadduct | ~60% |
The triazolo-pyrimidine core remains intact during these reactions .
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions:
-
Acidic (HCl, MeOH) : Protonation of the pyrimidine N-atom enhances electrophilicity, enabling ring-opening at the thieno moiety.
-
Basic (K₂CO₃, DMSO) : Deprotonation triggers intramolecular cyclization, forming a tetracyclic byproduct (~40% yield) .
Interaction with Biological Targets
Though not a direct chemical reaction, the compound’s triazolo-pyrimidine core mimics purine bases, enabling interactions with enzymes like kinases or phosphatases. Computational studies suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
